2-Hydroxyethane-1-sulfonyl chloride

Catalog No.
S3345689
CAS No.
78303-70-5
M.F
C2H5ClO3S
M. Wt
144.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxyethane-1-sulfonyl chloride

CAS Number

78303-70-5

Product Name

2-Hydroxyethane-1-sulfonyl chloride

IUPAC Name

2-hydroxyethanesulfonyl chloride

Molecular Formula

C2H5ClO3S

Molecular Weight

144.58 g/mol

InChI

InChI=1S/C2H5ClO3S/c3-7(5,6)2-1-4/h4H,1-2H2

InChI Key

LRMHQHUZLWXMEQ-UHFFFAOYSA-N

SMILES

C(CS(=O)(=O)Cl)O

Canonical SMILES

C(CS(=O)(=O)Cl)O

2-Hydroxyethane-1-sulfonyl chloride is an organic compound characterized by the presence of a sulfonyl chloride functional group attached to a hydroxyethyl moiety. Its chemical formula is C2H5ClO3SC_2H_5ClO_3S. This compound is notable for its reactivity, particularly in nucleophilic substitution reactions, which are facilitated by the electrophilic nature of the sulfonyl chloride group. It serves as a versatile building block in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl derivatives.

There is no documented information on the mechanism of action of 2-hydroxyethane-1-sulfonyl chloride in biological systems or its interaction with other compounds.

  • Due to the lack of research, specific safety information is not available.
  • However, considering its functional groups, some general safety precautions can be assumed:
    • Likely corrosive due to the presence of a sulfonyl chloride group.
    • May react exothermically with water.
    • Standard laboratory practices for handling corrosive and potentially reactive chemicals should be followed.
  • Organic synthesis: The presence of both a sulfonyl chloride group (SO2Cl) and a hydroxyl group (OH) in the same molecule makes 2-hydroxyethane-1-sulfonyl chloride an interesting building block for organic synthesis. The sulfonyl chloride group can act as an electrophile, readily undergoing nucleophilic substitution reactions with various nucleophiles. The hydroxyl group can further participate in reactions or serve as a directing group for further modifications. A scientific article describes 2-hydroxyethane-1-sulfonyl chloride as the first clearly proven preparation of a compound containing both an alcohol and a sulfonyl chloride group []. However, further exploration of its reactivity in various synthetic schemes is yet to be fully elucidated.
  • Sulfonate ester chemistry: Sulfonyl chlorides are known precursors to sulfonate esters, which are widely used in organic chemistry as protecting groups for alcohols and phenols. It's possible that 2-hydroxyethane-1-sulfonyl chloride could be investigated for its potential use in the synthesis of specific sulfonate esters with unique properties due to the presence of the neighboring hydroxyl group.

2-Hydroxyethane-1-sulfonyl chloride participates in several key reactions:

  • Nucleophilic Substitution: The sulfonyl chloride can react with nucleophiles such as amines and alcohols to form sulfonamides and esters, respectively. This reaction typically occurs under mild conditions, allowing for the formation of various derivatives.
  • Hydrolysis: In aqueous environments, 2-hydroxyethane-1-sulfonyl chloride can hydrolyze to form sodium 2-hydroxyethanesulfonate, particularly under kinetic control conditions .
  • Reactivity with Triazoles: The compound can also engage in reactions with triazoles, leading to the formation of sulfonylated triazole derivatives. This is significant in drug discovery and synthesis .

The biological activity of 2-hydroxyethane-1-sulfonyl chloride is primarily linked to its derivatives. Sulfonamides derived from this compound have been studied for their antibacterial properties. These compounds inhibit bacterial growth by interfering with folic acid synthesis, a pathway critical for bacterial survival. Additionally, some derivatives exhibit anti-inflammatory and analgesic properties, making them relevant in pharmaceutical applications.

Several methods exist for synthesizing 2-hydroxyethane-1-sulfonyl chloride:

  • Direct Chlorination: The compound can be synthesized through the chlorination of 2-hydroxyethanesulfonic acid using thionyl chloride or phosphorus pentachloride. This method allows for efficient conversion to the sulfonyl chloride form.
  • Reaction with Chlorinating Agents: Another approach involves reacting 2-hydroxyethanesulfonic acid with chlorinating agents like oxalyl chloride or sulfuryl chloride under controlled conditions .

2-Hydroxyethane-1-sulfonyl chloride finds applications in various fields:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of sulfonamide antibiotics and other therapeutic agents.
  • Chemical Synthesis: The compound serves as a reagent in organic synthesis for creating sulfonamides and other functionalized compounds.
  • Biochemical Research: It is utilized in studies involving enzyme inhibition and metabolic pathways due to its ability to modify biological molecules selectively.

Interaction studies involving 2-hydroxyethane-1-sulfonyl chloride often focus on its reactivity with biological nucleophiles. For example:

  • Reactivity with Amines: Studies have shown that the compound reacts efficiently with primary and secondary amines under alkaline conditions, leading to the formation of sulfonamides .
  • Influence on Enzyme Activity: Research has indicated that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic applications.

Several compounds exhibit structural or functional similarities to 2-hydroxyethane-1-sulfonyl chloride. Here are some notable examples:

Compound NameStructureUnique Features
Ethanesulfonyl chlorideC2H5ClO2SC_2H_5ClO_2SLacks hydroxyl group; used primarily as a reagent
Propanesulfonyl chlorideC3H7ClO2SC_3H_7ClO_2SLonger carbon chain; different reactivity profile
Benzene sulfonyl chlorideC6H5ClO2SC_6H_5ClO_2SAromatic ring increases stability; used in drug synthesis
SulfanilamideC6H8N2O2SC_6H_8N2O2SContains an amine; significant antibacterial activity

Uniqueness

The uniqueness of 2-hydroxyethane-1-sulfonyl chloride lies in its dual functionality as both a sulfonyl chloride and a hydroxy compound. This combination allows it to participate in diverse

XLogP3

-0.3

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Wikipedia

2-Hydroxyethane-1-sulfonyl chloride

Dates

Modify: 2023-08-19

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